molecular formula C23H29NO4 B14360843 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 92814-50-1

2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14360843
CAS No.: 92814-50-1
M. Wt: 383.5 g/mol
InChI Key: OKCYWKKFVIYFHH-UHFFFAOYSA-N
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Description

2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound with a complex structure It features a benzoyl group attached to a benzoic acid moiety, with a butyl(3-methylbutyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the butyl(3-methylbutyl)amine reacts with the benzoyl intermediate.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like 3-amino-2-methylbutyl benzoate and 3-methylbutyl 2-methylbutanoate share structural similarities.

    Amino Acid Derivatives: Compounds with similar amino group substitutions.

Uniqueness

2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92814-50-1

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

2-[4-[butyl(3-methylbutyl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C23H29NO4/c1-4-5-13-24(14-12-16(2)3)17-10-11-20(21(25)15-17)22(26)18-8-6-7-9-19(18)23(27)28/h6-11,15-16,25H,4-5,12-14H2,1-3H3,(H,27,28)

InChI Key

OKCYWKKFVIYFHH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(C)C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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